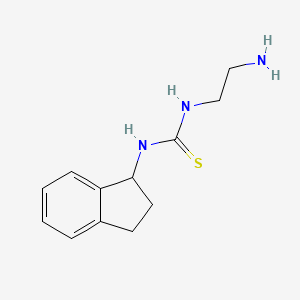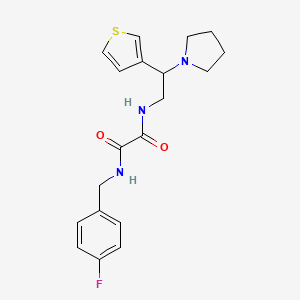
N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as FPPP, is a novel psychoactive substance that belongs to the class of designer drugs. It is a potent stimulant that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide”, also known as “N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide”.
Pharmacological Research
This compound has shown potential in pharmacological research due to its unique chemical structure. The presence of the fluorophenyl group and pyrrolidine ring can enhance its binding affinity to various biological targets, making it a candidate for drug development. Researchers are exploring its use in developing new therapeutic agents for treating diseases such as cancer, neurological disorders, and infectious diseases .
Neuroprotective Agents
The compound’s structure suggests it could act as a neuroprotective agent. The pyrrolidine moiety is known for its neuroprotective properties, which can help in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Studies are being conducted to evaluate its efficacy in protecting neuronal cells from oxidative stress and apoptosis .
Antimicrobial Activity
Given the increasing resistance to existing antibiotics, this compound is being investigated for its antimicrobial properties. The thiophene ring in its structure is known to exhibit antimicrobial activity, and preliminary studies have shown that it can inhibit the growth of various bacterial and fungal strains .
Synthetic Chemistry
In synthetic chemistry, this compound is being used as a building block for the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it useful in the development of new compounds with potential therapeutic applications. Researchers are exploring its use in creating novel molecules with enhanced biological activity.
These applications highlight the diverse potential of “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide” in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Mécanisme D'action
Target of action
The compound “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.
Mode of action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Given the wide range of activities of indole derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The compound contains a pyrrolidine ring , which is often used in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .
Result of action
Without specific studies on “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. The wide range of biological activities of indole derivatives suggests that this compound could have diverse effects .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNHVFZYVKTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

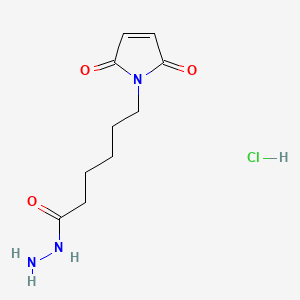
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)
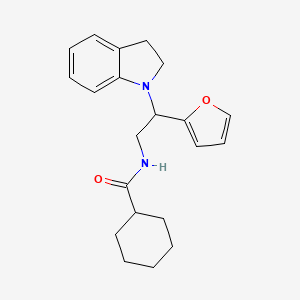
![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629032.png)
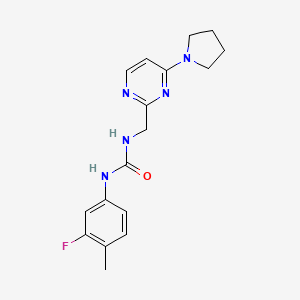
![B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid](/img/structure/B2629035.png)
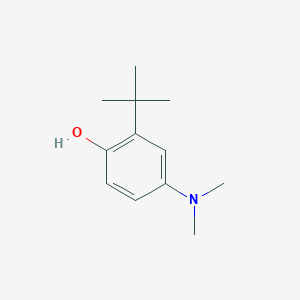
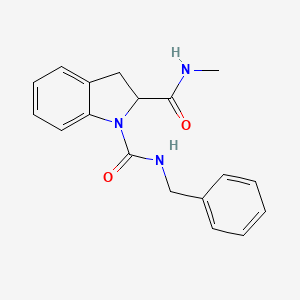
![Tert-butyl 5-methyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2629040.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2629041.png)
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B2629043.png)

![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2629046.png)
